Methyl 3-amino-2-(cyclopropylmethyl)propanoate
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Overview
Description
Methyl 3-amino-2-(cyclopropylmethyl)propanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and features a cyclopropylmethyl group attached to the second carbon atom and an amino group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(cyclopropylmethyl)propanoate typically involves the reaction of cyclopropylmethyl bromide with methyl 3-aminopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, making the process more sustainable and scalable.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-(cyclopropylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl 3-amino-2-(cyclopropylmethyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-(cyclopropylmethyl)propanoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 3-amino-2-(methyl)propanoate
- Methyl 3-amino-2-(ethyl)propanoate
- Methyl 3-amino-2-(propyl)propanoate
Comparison: Methyl 3-amino-2-(cyclopropylmethyl)propanoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 3-amino-2-(cyclopropylmethyl)propanoate, a compound with the molecular formula C11H19NO2, exhibits notable biological activities that are of interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a cyclopropylmethyl group linked to an amino group and a propanoate moiety. This unique structure may confer specific chemical and biological properties, making it a subject of various scientific studies. The compound is identified by the CAS number 1311313-63-9 and has a molecular weight of approximately 193.67 g/mol.
The biological activity of this compound is primarily attributed to its interactions with biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The cyclopropylmethyl group may also influence the compound's binding affinity to various receptors and enzymes, modulating cellular processes or biochemical pathways.
Biological Activities
Research indicates that this compound possesses several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : There is ongoing research exploring the anticancer effects of this compound, particularly its ability to inhibit cancer cell proliferation through specific molecular interactions.
- Pharmacological Applications : The compound is being studied for its potential use in drug development, particularly as a pharmaceutical agent targeting specific diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Exhibits inhibitory effects against various bacterial strains | |
Anticancer | Inhibits proliferation in cancer cell lines; modulates apoptotic pathways | |
Pharmacological | Potential for use as a pharmaceutical agent in drug development |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclopropylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(5-9)4-6-2-3-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
NGHAGYNCPJUSJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC1)CN |
Origin of Product |
United States |
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